

# Application Notes and Protocols for Live-Cell Imaging with BMS-265246

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## Compound of Interest

Compound Name: BMS-265246

Cat. No.: B1667192

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## Introduction

**BMS-265246** is a potent and selective small molecule inhibitor of cyclin-dependent kinase 1 (CDK1) and cyclin-dependent kinase 2 (CDK2).[1][2][3] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.[4] Live-cell imaging provides a powerful tool to study the dynamic cellular processes affected by CDK inhibition in real-time. This document provides detailed application notes and protocols for utilizing **BMS-265246** in live-cell imaging experiments to monitor its effects on cell cycle progression and CDK activity.

As **BMS-265246** is not inherently fluorescent, its effects are visualized using fluorescent biosensors that report on specific cellular activities. This guide will focus on the use of genetically encoded fluorescent biosensors for monitoring CDK2 activity and overall cell cycle status.

## Mechanism of Action

**BMS-265246** acts as an ATP-competitive inhibitor of CDK1 and CDK2.[5][6] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their downstream substrates, which are essential for cell cycle transitions, particularly at the G1/S and G2/M checkpoints. Inhibition of CDK1 and CDK2 by **BMS-265246** has been shown to induce cell cycle arrest, primarily in the G2 phase, and can trigger apoptosis.[4][5]

## Data Presentation

### Inhibitory Activity of BMS-265246

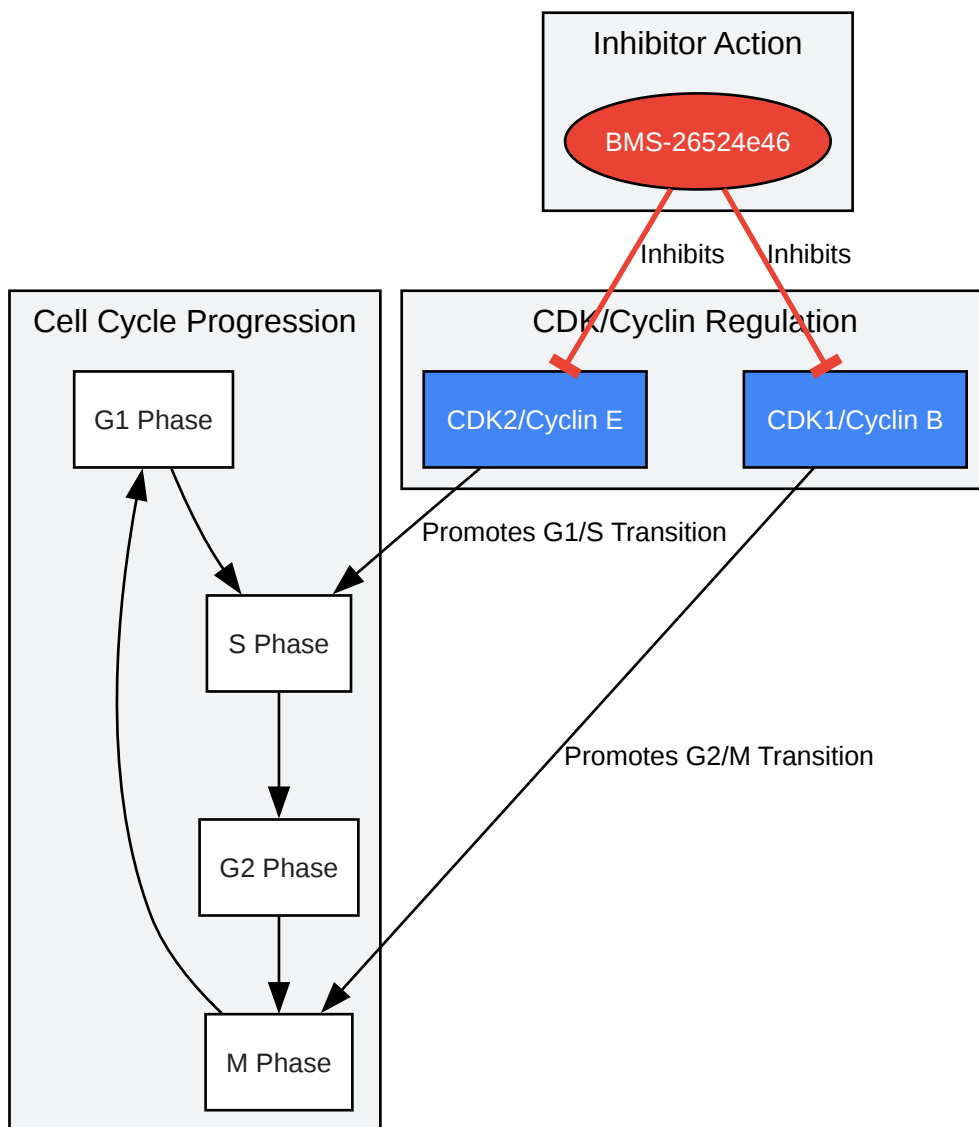
Target	IC50 (in vitro)	Cell Line	EC50 (Cell Proliferation)	Reference
CDK1/cyclin B	6 nM	Sf9 cells	[1][2][3]	
CDK2/cyclin E	9 nM	Sf9 cells	[1][2][3]	
CDK4/cyclin D	230 nM	Sf9 cells	[1]	
HCT-116	HCT-116	0.293 - 0.492 $\mu$ M	[1][5]	
A2780 (cytotoxicity)	A2780	0.76 $\mu$ M	[2][5]	
Hep-3B	Hep-3B	2.84 $\mu$ M	[4]	
Hep-G2	Hep-G2	1.73 $\mu$ M	[4]	

### Physicochemical Properties

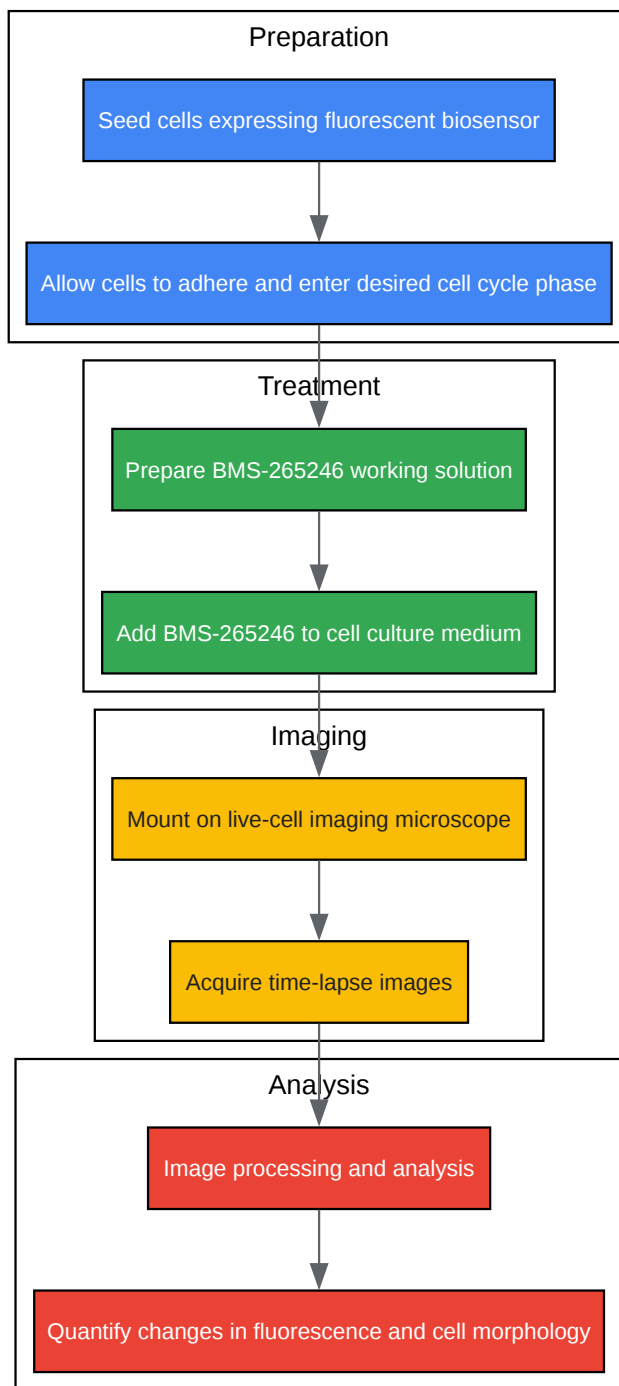
Property	Value	Reference
Formula	C <sub>18</sub> H <sub>17</sub> F <sub>2</sub> N <sub>3</sub> O <sub>2</sub>	[7]
Molecular Weight	345.34 g/mol	[7]
Solubility	Soluble to 50 mM in DMSO	[7]
Storage	Store at -20°C	[7]

## Mandatory Visualizations

## Signaling Pathway of CDK1/2 Inhibition by BMS-265246

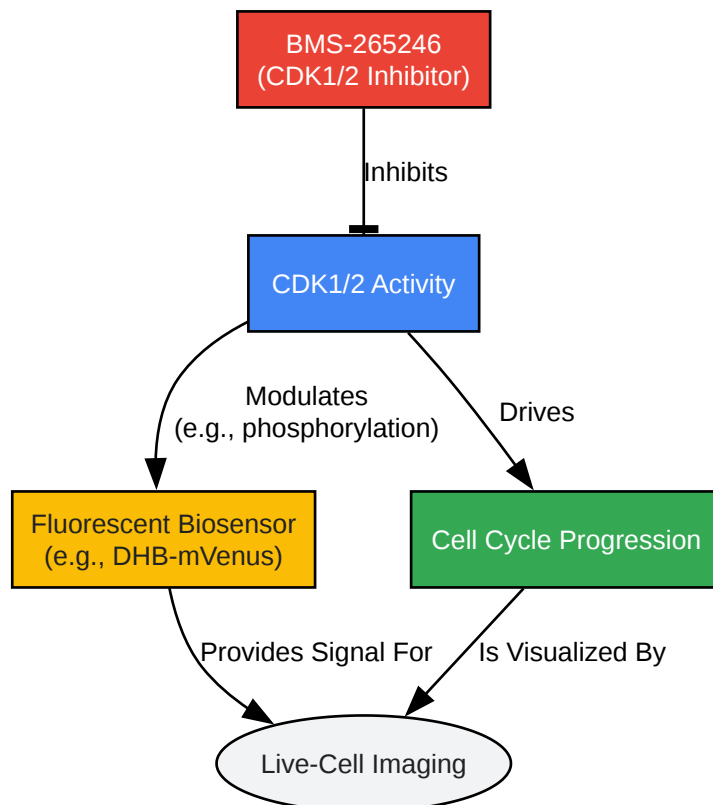
[Click to download full resolution via product page](#)Caption: CDK1/2 Inhibition Pathway by **BMS-265246**.

## Experimental Workflow for Live-Cell Imaging

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Caption: Live-cell imaging experimental workflow.

## Logical Relationship of Components



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## References

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